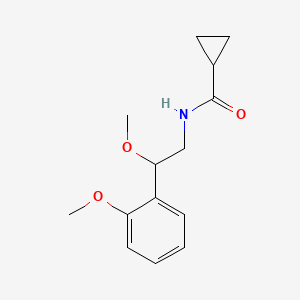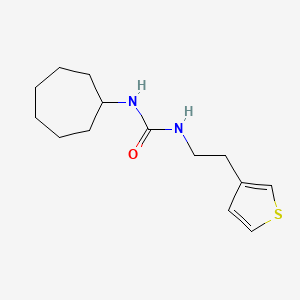
1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea is a chemical compound that contains a thiophene ring . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . The structure of some pertinent biological compounds based-thiophene has been shown in various studies .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as Acetylcholinesterase Inhibitors
A study synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to assess their antiacetylcholinesterase activity, focusing on optimizing the spacer length for effective interaction between pharmacophoric units. The replacement of a previously described spacer with a linear ethoxyethyl chain yielded compounds with comparable potency, indicating that a flexible spacer is compatible with high inhibitory activities against acetylcholinesterase, an enzyme targeted in Alzheimer's disease treatment (J. Vidaluc et al., 1995).
Corrosion Inhibition Performance
1,3,5-Triazinyl urea derivatives were evaluated for their efficiency as corrosion inhibitors on mild steel in 1 N HCl solutions. The study demonstrated that these compounds are effective corrosion inhibitors, suggesting the potential application of similar urea derivatives, including 1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea, in protecting metals from corrosion. The inhibition mechanism was attributed to the adsorption of these molecules on the steel surface, forming a protective layer (B. Mistry et al., 2011).
Synthesis and Antitumor Evaluation
Novel diarylsulfonylurea derivatives, including structures similar to this compound, were synthesized and tested for their antitumor activity. Among these, certain compounds exhibited broad-spectrum antitumor activity, indicating the potential therapeutic applications of such urea derivatives in cancer treatment. Molecular modeling and pharmacophore prediction methods were used to study the antitumor activity of the most active compounds, highlighting the role of urea derivatives in medicinal chemistry (M. El-Sherbeny et al., 2010).
Urea Derivatives in Plant Biology
Urea derivatives, including compounds structurally related to this compound, have been identified as positive regulators of cell division and differentiation in plants. Some urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, show cytokinin-like activity, which is often more potent than that of adenine compounds. These findings open up new avenues for the application of urea derivatives in agriculture and plant biotechnology, particularly in in vitro plant morphogenesis studies (A. Ricci & C. Bertoletti, 2009).
Photoluminescent Properties of Lanthanide-Thiophene-2,5-dicarboxylate Frameworks
Lanthanide-thiophene-2,5-dicarboxylate frameworks, incorporating urea derivatives, have been synthesized and shown to exhibit interesting photoluminescent properties. These properties suggest potential applications in the development of new materials for optical devices, sensors, and other photonic applications. The study highlights the versatility and utility of urea derivatives in the field of materials science, particularly in the synthesis of functional materials with desirable optical properties (Cai‐Hong Zhan et al., 2012).
Mécanisme D'action
Target of Action
“1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea” is a urea derivative. Urea derivatives are known to have a wide range of biological activities and can interact with various biological targets . .
Mode of Action
Urea derivatives often interact with their targets through hydrogen bonding, given the presence of the urea functional group .
Safety and Hazards
Orientations Futures
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propriétés
IUPAC Name |
1-cycloheptyl-3-(2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c17-14(15-9-7-12-8-10-18-11-12)16-13-5-3-1-2-4-6-13/h8,10-11,13H,1-7,9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOIJQNEYSNOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
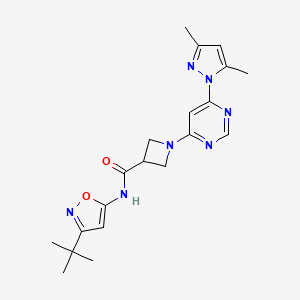
![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2609594.png)
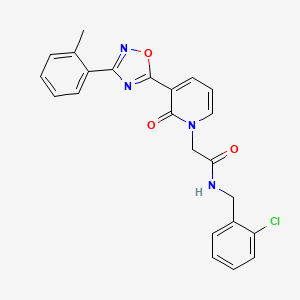

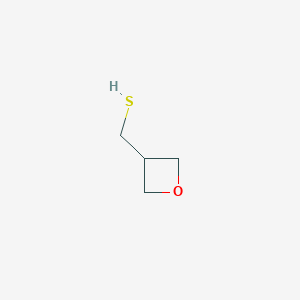
![N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2609598.png)
![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2609600.png)
![Methyl-spiro[2.3]hex-5-yl-amine hydrochloride](/img/structure/B2609601.png)
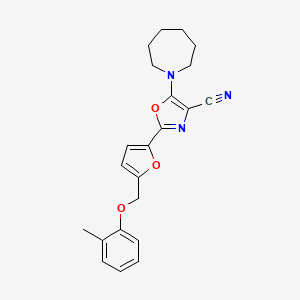
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2609606.png)
![5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B2609607.png)
![1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609611.png)

